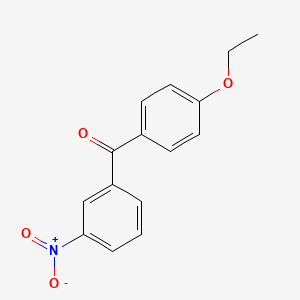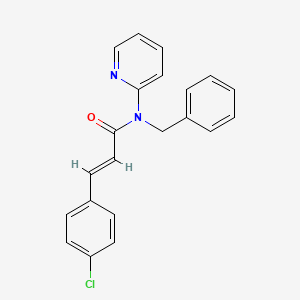
(4-ethoxyphenyl)(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethoxyphenyl)(3-nitrophenyl)methanone is a synthetic compound that belongs to the family of diarylmethanones. It has been widely studied for its potential applications in various fields, including medicine, chemistry, and material science.
Mecanismo De Acción
The mechanism of action of (4-ethoxyphenyl)(3-nitrophenyl)methanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways, such as the NF-kappaB pathway, the MAPK pathway, and the PI3K/Akt pathway. It may also interact with specific cellular receptors, such as estrogen receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)(3-nitrophenyl)methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Moreover, it has been found to possess antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its ease of synthesis and purification. It can be obtained in high yields and purity using simple and cost-effective methods. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various derivatives with different biological activities. However, one of the main limitations of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its low solubility in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the research on (4-ethoxyphenyl)(3-nitrophenyl)methanone. One direction is the investigation of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of new derivatives with improved solubility and potency. Moreover, the elucidation of its mechanism of action and the identification of its cellular targets may provide valuable insights into its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (4-ethoxyphenyl)(3-nitrophenyl)methanone involves the reaction between 4-ethoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(4-ethoxyphenyl)(3-nitrophenyl)methanone has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as chalcones, flavones, and flavonoids. It has also been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-14-8-6-11(7-9-14)15(17)12-4-3-5-13(10-12)16(18)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSUNSXUVXEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenyl 3-nitrophenyl ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)




